molecular formula C26H30O13 B15262863 Jasminoside

Jasminoside

Cat. No.: B15262863
M. Wt: 550.5 g/mol
InChI Key: JGHUOJAZXGSFRI-UPJNDMORSA-N
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Description

Jasminoside is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoides Ellis, a plant belonging to the Rubiaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasminoside can be synthesized through various methods, including solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction. The isolation of this compound typically involves solvent partition, column chromatography, and high-speed counter-current chromatography (HSCCC) .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the fruits of Gardenia jasminoides. The process involves drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Jasminoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include geniposide and crocin, which are also bioactive compounds with significant medicinal properties .

Scientific Research Applications

Jasminoside has a wide range of applications in scientific research:

Mechanism of Action

Jasminoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Jasminoside is unique due to its diverse range of biological activities and its presence in multiple parts of the Gardenia jasminoides plant. Its ability to modulate various molecular pathways makes it a valuable compound for therapeutic applications .

Biological Activity

Jasminoside, a compound derived from the plant Gardenia jasminoides, has garnered attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as an iridoid glycoside, which is known for its potential therapeutic properties. It is primarily extracted from the fruits and other parts of Gardenia jasminoides, a plant traditionally used in Asian medicine for its health benefits.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the methanolic extract of Gardenia jasminoides demonstrated strong scavenging activity against free radicals, specifically using DPPH and ABTS assays. The extract showed an IC50 value of 120.5 µg/mL for DPPH radical scavenging and 9.82 µg for ABTS radical scavenging, indicating its effectiveness in neutralizing oxidative stress .

Table 1: Antioxidant Activity of Methanolic Extract of Gardenia jasminoides

SampleDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
MeOH Extract120.5 ± 1.099.82 ± 0.62

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects in various studies. For instance, a study on colitis in rats indicated that extracts containing this compound significantly reduced inflammatory markers such as IL-1β and TNF-α while increasing SOD levels . This suggests that this compound could be beneficial in managing inflammatory diseases.

3. Anti-Diabetic Properties

The anti-diabetic potential of this compound has been explored through in vitro and in vivo studies. In one study, the methanolic extract increased glucose uptake in insulin-resistant HepG2 cells by approximately 37% compared to untreated cells . Additionally, enzyme inhibition assays revealed that this compound-containing extracts effectively inhibited α-amylase and α-glucosidase activities, which are crucial for carbohydrate metabolism .

Table 2: Enzyme Inhibition Activities of Methanolic Extract

EnzymeIC50 (µg/mL)
α-Amylase432.05 ± 0.51
α-Glucosidase798.25 ± 0.84

Case Studies

Case Study 1: Colitis Model

In a controlled experiment involving a TNBS-induced colitis model, the administration of Gardenia jasminoides fruit extracts resulted in a notable reduction in Disease Activity Index (DAI) scores and histological damage . The study concluded that the anti-inflammatory properties of this compound could be harnessed for therapeutic applications in inflammatory bowel diseases.

Case Study 2: Cancer Cell Lines

This compound's cytotoxic effects have been evaluated against various cancer cell lines, including HeLa (cervical cancer), A375 (skin cancer), and MCF-7 (breast cancer). The extracts exhibited selective cytotoxicity, suggesting potential as an adjunctive treatment in cancer therapy .

This compound exerts its biological effects through several mechanisms:

  • Antioxidant Pathways: It influences intracellular signaling pathways such as MAPK and NF-κB, which are critical in oxidative stress response.
  • Gene Regulation: this compound regulates gene expression related to inflammation and apoptosis.
  • Enzyme Inhibition: It inhibits key enzymes involved in glucose metabolism, contributing to its anti-diabetic effects .

Properties

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

IUPAC Name

(4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

InChI

InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9+/t16-,18+,21+,22-,23+,25-,26-/m0/s1

InChI Key

JGHUOJAZXGSFRI-UPJNDMORSA-N

Isomeric SMILES

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/COC(=O)/C=C/C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O

Origin of Product

United States

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